5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide A-803467 is a potent, selective inhibitor of the TTX-resistant voltage-gated sodium channel Na(v1.8). Na(v1.8) is preferentially expressed in sensory neurons, and inhibition attenuates both inflammatory and neuropathic pain in a variety of animal models. IC50/'s for rat and human Na(v1.8) are 140 nM and 8.0 nM respectively.
Brand Name: Vulcanchem
CAS No.: 944261-74-9
VCID: VC0005827
InChI: InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
SMILES: COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol

5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

CAS No.: 944261-74-9

Inhibitors

VCID: VC0005827

Molecular Formula: C19H16ClNO4

Molecular Weight: 357.8 g/mol

Purity: ≥98% by TLC

5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide - 944261-74-9

CAS No. 944261-74-9
Product Name 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Standard InChI InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Standard InChIKey VHKBTPQDHDSBSP-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Appearance Off-white solid
Description A-803467 is a potent, selective inhibitor of the TTX-resistant voltage-gated sodium channel Na(v1.8). Na(v1.8) is preferentially expressed in sensory neurons, and inhibition attenuates both inflammatory and neuropathic pain in a variety of animal models. IC50/'s for rat and human Na(v1.8) are 140 nM and 8.0 nM respectively.
Purity ≥98% by TLC
Synonyms A-803467; A803467;5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Reference 1. Oncotarget. 2015 Nov 17;6(36):39276-91. doi: 10.18632/oncotarget.5747.

A-803467, a tetrodotoxin-resistant sodium channel blocker, modulates
ABCG2-mediated MDR in vitro and in vivo.

Anreddy N(1), Patel A(1), Zhang YK(1), Wang YJ(1), Shukla S(2), Kathawala RJ(1),
Kumar P(1), Gupta P(1), Ambudkar SV(2), Wurpel JN(1), Chen ZS(1), Guo H(3).

Author information:
(1)Department of Pharmaceutical Sciences, College of Pharmacy and Health
Sciences, St. John/'s University, Queens, NY 11439, USA.
(2)Laboratory of Cell Biology, Center for Cancer Research, National Cancer
Institute, National Institutes of Health, Bethesda, MD 20892, USA.
(3)Department of Thoracic Surgery, Peking Union Medical College Hospital, Beijing
100730, P.R. China.

ATP-binding cassette subfamily G member 2 (ABCG2) is a member of the ABC
transporter superfamily proteins, which has been implicated in the development of
multidrug resistance (MDR) in cancer, apart from its physiological role to remove
toxic substances out of the cells. The diverse range of substrates of ABCG2
includes many antineoplastic agents such as topotecan, doxorubicin and
mitoxantrone. ABCG2 expression has been reported to be significantly increased in
some solid tumors and hematologic malignancies, correlated to poor clinical
outcomes. In addition, ABCG2 expression is a distinguishing feature of cancer
stem cells, whereby this membrane transporter facilitates resistance to the
chemotherapeutic drugs. To enhance the chemosensitivity of cancer cells,
attention has been focused on MDR modulators. In this study, we investigated the
effect of a tetrodotoxin-resistant sodium channel blocker, A-803467 on
ABCG2-overexpressing drug selected and transfected cell lines. We found that at
non-toxic concentrations, A-803467 could significantly increase the cellular
sensitivity to ABCG2 substrates in drug-resistant cells overexpressing either
wild-type or mutant ABCG2. Mechanistic studies demonstrated that A-803467 (7.5
μM) significantly increased the intracellular accumulation of [(3)H]-mitoxantrone
by inhibiting the transport activity of ABCG2, without altering its expression
levels. In addition, A-803467 stimulated the ATPase activity in membranes
overexpressed with ABCG2. In a murine model system, combination treatment of
A-803467 (35 mg/kg) and topotecan (3 mg/kg) significantly inhibited the tumor
growth in mice xenografted with ABCG2-overexpressing cancer cells. Our findings
indicate that a combination of A-803467 and ABCG2 substrates may potentially be a
novel therapeutic treatment in ABCG2-positive drug resistant cancers.



2. J Pain. 2009 Mar;10(3):306-15. doi: 10.1016/j.jpain.2008.09.007. Epub 2008 Dec
13.

Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and
selective TRPV1 antagonists in rat inflammatory and neuropathic pain models.

Joshi SK(1), Honore P, Hernandez G, Schmidt R, Gomtsyan A, Scanio M, Kort M,
Jarvis MF.

Author information:
(1)Abbott Laboratories, Neuroscience Research, Abbott Park, Illinois, USA.
shailen.joshi@abbott.com

Evidence implicating Nav1.8 and TRPV1 ion channels in various chronic pain states
is extensive. In this study, we used isobolographic analysis to examine the in
vivo effects of the combination of the Nav1.8 blocker A-803467
[5-(4-Chloro-phenyl)-furan-2-carboxylic acid (3,5-dimethoxy-phenyl)-amide] with 2
structurally distinct TRPV1 antagonists, A-840257
[1-(1H-Indazol-4-yl)-3-([R]-4-piperidin-1-yl-indan-1-yl)-urea] or A-425619
[1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea]. The antinociceptive
effects of the Nav1.8 blocker alone and in combination with each TRPV1 antagonist
were examined in an inflammatory (complete Freund/'s adjuvant, CFA) and a
neuropathic (spinal nerve ligation, SNL) pain model after systemic
(intraperitoneal) administration. Alone, A-803467 was efficacious in both CFA and
SNL models with ED(50) values of 70 (54.2 to 95.8) mg/kg and 70 (38.1 to 111.9)
mg/kg, respectively. The ED(50) values of the TRPV1 antagonists A-840257 and
A-425619 alone in the CFA model were 10 (3.6 to 14.9) mg/kg and 43 (24.1 to 62.2)
mg/kg, respectively; both were without significant effect in the SNL model. A
series of experiments incorporating 1:1, 3:1, or 0.3:1 ED(50) dose-ratio
combinations of A-840257 and A-803467, or A-425619 and A-803467 were performed in
both pain models, and the effective doses of mixtures that produced 50%
antinociception (ED(50, mix)) were determined by isobolographic analysis. The
ED(50, mix) in each case was not found to be statistically different than ED(50,
add), the theoretical ED(50) calculated assuming additive effects. These data
demonstrate that Nav1.8 blockers and TRPV1 antagonists administered in
combination produce an additive effect in rat pain models. Using such a
combination strategy to produce analgesia may potentially provide an improved
therapeutic separation from unwanted in vivo side effects associated with
blockade of either Nav1.8 or TRPV1 alone.PERSPECTIVE: In this report, effects of
coadministration of TRPV1 antagonists and A-803467, a Nav1.8 blocker, were
investigated in preclinical rodent models of neuropathic and inflammatory pain.
The 2 classes of novel antinociceptive agents produced an additive interaction in
attenuating CFA-induced thermal hyperalgesia, providing a rationale for their use
as a combination strategy in the clinic for treating inflammatory pain.



3. Proc Natl Acad Sci U S A. 2007 May 15;104(20):8520-5. Epub 2007 May 2.

A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates
neuropathic and inflammatory pain in the rat.

Jarvis MF(1), Honore P, Shieh CC, Chapman M, Joshi S, Zhang XF, Kort M, Carroll
W, Marron B, Atkinson R, Thomas J, Liu D, Krambis M, Liu Y, McGaraughty S, Chu K,
Roeloffs R, Zhong C, Mikusa JP, Hernandez G, Gauvin D, Wade C, Zhu C, Pai M,
Scanio M, Shi L, Drizin I, Gregg R, Matulenko M, Hakeem A, Gross M, Johnson M,
Marsh K, Wagoner PK, Sullivan JP, Faltynek CR, Krafte DS.

Author information:
(1)Neuroscience Research, Abbott Laboratories, Abbott Park, IL 60064, USA.
michael.jarvis@abbott.com


Activation of tetrodotoxin-resistant sodium channels contributes to action
potential electrogenesis in neurons. Antisense oligonucleotide studies directed
against Na(v)1.8 have shown that this channel contributes to experimental
inflammatory and neuropathic pain. We report here the discovery of A-803467, a
sodium channel blocker that potently blocks tetrodotoxin-resistant currents
(IC(50) = 140 nM) and the generation of spontaneous and electrically evoked
action potentials in vitro in rat dorsal root ganglion neurons. In recombinant
cell lines, A-803467 potently blocked human Na(v)1.8 (IC(50) = 8 nM) and was
>100-fold selective vs. human Na(v)1.2, Na(v)1.3, Na(v)1.5, and Na(v)1.7 (IC(50)
values >or=1 microM). A-803467 (20 mg/kg, i.v.) blocked mechanically evoked
firing of wide dynamic range neurons in the rat spinal dorsal horn. A-803467 also
dose-dependently reduced mechanical allodynia in a variety of rat pain models
including: spinal nerve ligation (ED(50) = 47 mg/kg, i.p.), sciatic nerve injury
(ED(50) = 85 mg/kg, i.p.), capsaicin-induced secondary mechanical allodynia
(ED(50) approximately 100 mg/kg, i.p.), and thermal hyperalgesia after
intraplantar complete Freund/'s adjuvant injection (ED(50) = 41 mg/kg, i.p.).
A-803467 was inactive against formalin-induced nociception and acute thermal and
postoperative pain. These data demonstrate that acute and selective
pharmacological blockade of Na(v)1.8 sodium channels in vivo produces significant
antinociception in animal models of neuropathic and inflammatory pain.
PubChem Compound 16038374
Last Modified Nov 12 2021
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